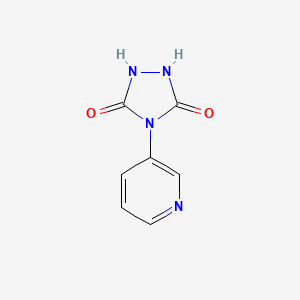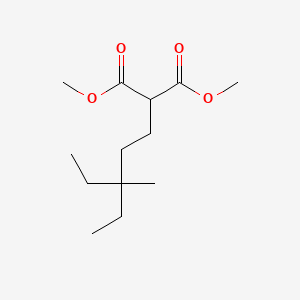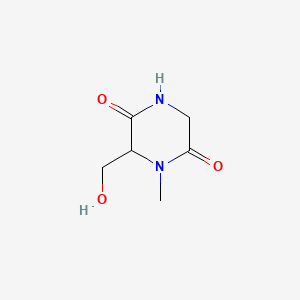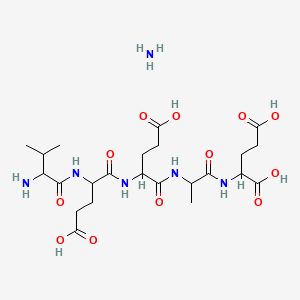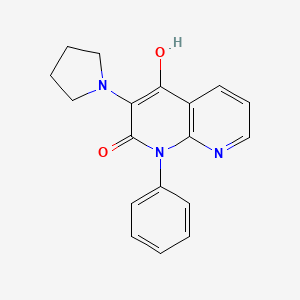
Pirodomast
描述
Pirodomast is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that is produced through a complex synthesis method, and its unique properties make it an attractive candidate for a wide range of research applications. In
科学研究应用
Pirodomast has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. Pirodomast has been shown to have potent anti-inflammatory properties, and may be useful in the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. In addition, Pirodomast has been shown to have antitumor activity, and may be useful in the development of new cancer treatments.
作用机制
The mechanism of action of Pirodomast is complex and not fully understood. However, it is believed that Pirodomast works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and a decrease in the symptoms associated with inflammatory diseases.
生化和生理效应
Pirodomast has a number of biochemical and physiological effects that make it an attractive candidate for scientific research. It has been shown to have potent anti-inflammatory properties, which may be useful in the treatment of a wide range of inflammatory diseases. In addition, Pirodomast has been shown to have antitumor activity, which may be useful in the development of new cancer treatments. However, it is important to note that the exact biochemical and physiological effects of Pirodomast are not fully understood, and further research is needed to fully understand its potential applications.
实验室实验的优点和局限性
One of the main advantages of using Pirodomast in lab experiments is its potent anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of inflammatory diseases. In addition, Pirodomast has been shown to have antitumor activity, which may be useful in the development of new cancer treatments. However, there are also limitations to using Pirodomast in lab experiments. For example, the synthesis method is complex and time-consuming, which may limit its availability for research purposes. In addition, the exact biochemical and physiological effects of Pirodomast are not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on Pirodomast. One area of research is in the development of new drugs for the treatment of inflammatory diseases. Pirodomast has potent anti-inflammatory properties, and may be useful in the development of new drugs that are more effective than current treatments. In addition, further research is needed to fully understand the mechanism of action of Pirodomast, and to identify other potential applications in scientific research. Finally, the synthesis method of Pirodomast may be optimized to make it more efficient and cost-effective, which would make it more widely available for research purposes.
Conclusion
In conclusion, Pirodomast is a complex chemical compound that has a wide range of potential applications in scientific research. Its potent anti-inflammatory and antitumor properties make it an attractive candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, there are also limitations to using Pirodomast in lab experiments, and further research is needed to fully understand its potential applications. Overall, Pirodomast represents a promising area of research that has the potential to make a significant impact on human health.
属性
IUPAC Name |
4-hydroxy-1-phenyl-3-pyrrolidin-1-yl-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,22H,4-5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGABHCZIJXUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148498 | |
| Record name | Pirodomast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pirodomast | |
CAS RN |
108310-20-9 | |
| Record name | Pirodomast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108310209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirodomast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRODOMAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S2EOV9V3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4,9-dimethoxy-6-methyl-](/img/no-structure.png)
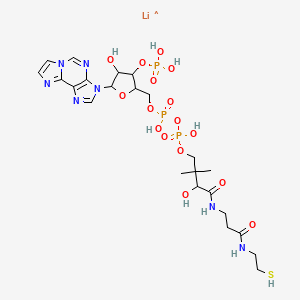
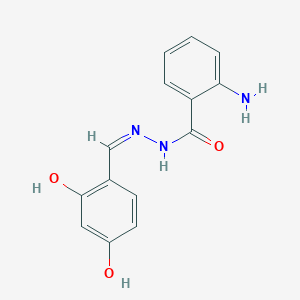
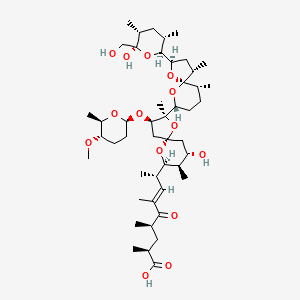
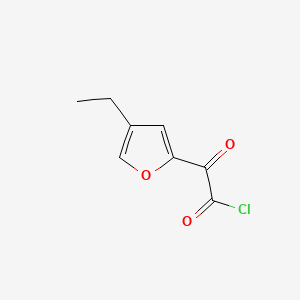
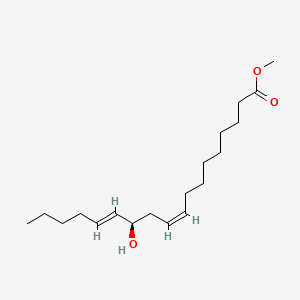
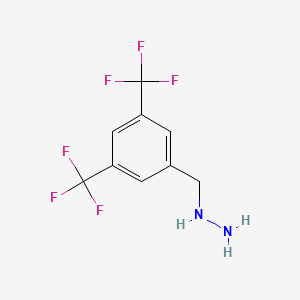
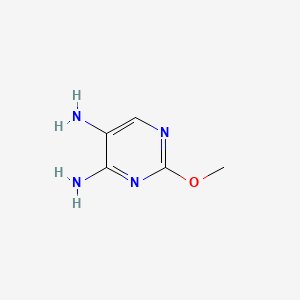
![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)
